molecular formula C11H21NO3 B14259733 Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester CAS No. 396078-95-8

Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester

Cat. No.: B14259733
CAS No.: 396078-95-8
M. Wt: 215.29 g/mol
InChI Key: SCAKPIXDAZCYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester is a chemical compound with the molecular formula C11H21NO3. This compound is known for its unique structure, which includes an amino group, a keto group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester typically involves the esterification of 5-amino-4-oxopentanoic acid with 2-methylpentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 4-oxo-, phenylmethyl ester
  • Pentanoic acid, 4-oxo-, methyl ester
  • Pentanoic acid, 4-oxo-, 2-methylpropyl ester

Uniqueness

Pentanoic acid, 5-amino-4-oxo-, 2-methylpentyl ester is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various research applications.

Properties

CAS No.

396078-95-8

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

2-methylpentyl 5-amino-4-oxopentanoate

InChI

InChI=1S/C11H21NO3/c1-3-4-9(2)8-15-11(14)6-5-10(13)7-12/h9H,3-8,12H2,1-2H3

InChI Key

SCAKPIXDAZCYRT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COC(=O)CCC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.